Spheroidenone

描述

Spheroidenone is a carotenoid pigment found in certain purple bacteria, such as Rhodobacter sphaeroides. It is a ketolated derivative of spheroidene and plays a crucial role in the light-harvesting complexes of these bacteria. This compound is known for its ability to absorb light in the blue-green part of the spectrum and transfer energy to bacteriochlorophyll, aiding in photosynthesis .

准备方法

Synthetic Routes and Reaction Conditions: Spheroidenone can be synthesized through the ketolation of spheroideneThe reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of the keto group .

Industrial Production Methods: In an industrial setting, this compound production involves the cultivation of purple bacteria under semi-aerobic conditions. The bacteria naturally convert spheroidene to this compound when exposed to higher oxygen levels. This biotechnological approach leverages the bacteria’s metabolic pathways to produce this compound efficiently .

化学反应分析

Types of Reactions: Spheroidenone undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce different derivatives.

Reduction: The keto group in this compound can be reduced to form spheroidene.

Substitution: Specific functional groups in this compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products:

Oxidation: Produces oxidized derivatives of this compound.

Reduction: Yields spheroidene.

Substitution: Results in substituted this compound derivatives.

科学研究应用

Chemical Applications

Model Compound for Carotenoid Studies

Spheroidenone serves as a model compound in carotenoid chemistry and photochemistry. Its unique structure allows researchers to investigate the properties and behaviors of carotenoids under different conditions, contributing to a better understanding of these vital compounds in biological systems.

Photochemical Properties

Research indicates that this compound plays a crucial role in light-harvesting complexes of purple bacteria. It absorbs light energy and transfers it efficiently to bacteriochlorophyll, facilitating photosynthesis. The incorporation of this compound enhances energy transfer efficiency due to its strong interactions with protein residues in the light-harvesting complex .

Biological Applications

Role in Photosynthesis

this compound is integral to the photosynthetic process in Rhodobacter sphaeroides. When oxygen is present, spheroidene (its precursor) is converted to this compound, which alters the energy transfer pathways within the light-harvesting complexes. This conversion not only maintains the efficiency of photosynthesis but also provides photoprotection against oxidative damage .

Antioxidant Properties

In studies involving Rhodobacter sphaeroides, this compound has been shown to possess significant antioxidant properties. It interacts synergistically with other antioxidants, enhancing overall antioxidative activity while reducing cytotoxicity compared to other carotenoids like lycopene . This suggests potential applications in health supplements aimed at improving antioxidant defenses in humans.

Industrial Applications

Natural Pigment Production

this compound is utilized in the production of natural pigments for various industries, including food and cosmetics. Its vibrant color and stability under various conditions make it an attractive alternative to synthetic dyes.

Light-Harvesting Systems

The compound's ability to efficiently absorb and transfer light energy positions it as a valuable component in the development of advanced light-harvesting systems. These systems have potential applications in solar energy conversion technologies, where maximizing light absorption is critical.

Case Studies

作用机制

Spheroidenone exerts its effects through its role in the light-harvesting complexes of purple bacteria. It absorbs light and transfers the energy to bacteriochlorophyll, facilitating photosynthesis. The energy transfer efficiency is enhanced by the strong interactions between this compound and the protein residues in the light-harvesting complex .

相似化合物的比较

Spheroidene: The precursor to spheroidenone, lacking the keto group.

Spirilloxanthin: Another carotenoid found in purple bacteria, with a different structure and absorption properties.

Neurosporene: A carotenoid with a similar structure but different functional groups.

Uniqueness of this compound: this compound is unique due to its ketolated structure, which enhances its ability to transfer energy efficiently in the light-harvesting complexes. This property makes it particularly effective in photosynthetic processes compared to its non-ketolated counterparts .

生物活性

Spheroidenone is a carotenoid pigment derived from spheroidene, primarily found in certain purple phototrophic bacteria such as Rhodobacter sphaeroides. This compound has garnered interest due to its unique structural properties and significant biological activities, particularly in the context of photosynthesis and photoprotection.

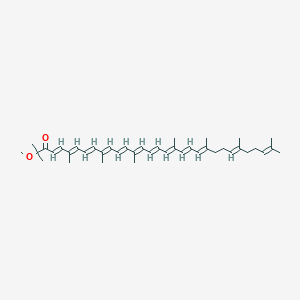

Chemical Structure and Properties

This compound features a complex structure characterized by multiple conjugated double bonds and a ketone group, which distinguishes it from other carotenoids. The presence of the carbonyl group (C=O) influences its spectral properties and interaction with light-harvesting proteins. The molecular formula of this compound is , and it has a notable absorption spectrum that allows it to participate effectively in light-harvesting processes.

Photochemical Behavior

This compound exhibits distinct photochemical characteristics that enhance its role in photosynthetic complexes. Research indicates that this compound can form complexes with light-harvesting proteins (LH2) in Rhodobacter sphaeroides, leading to high energy transfer efficiencies. Specifically, studies have shown that the carotenoid-to-bacteriochlorophyll (BChl) energy transfer efficiency in this compound-LH2 complexes is nearly 100%, making it highly effective in facilitating photosynthesis under varying environmental conditions .

Table 1: Energy Transfer Efficiency of Carotenoids in LH2 Complexes

| Carotenoid | Number of Double Bonds (N) | Energy Transfer Efficiency (%) |

|---|---|---|

| Neurosporene | 9 | 94 |

| Spheroidene | 10 | 96 |

| This compound | 11 | 95 |

| Lycopene | 11 | 64 |

| Rhodopin | 11 | 62 |

Role in Photoprotection

One of the critical biological activities of this compound is its role as a photoprotective agent . It has been suggested that this compound can efficiently quench singlet oxygen, a reactive species generated during photosynthesis that can cause cellular damage. This capability is particularly important for organisms exposed to fluctuating light conditions, where excess light can lead to oxidative stress .

Case Study: Photoprotection Mechanism

In a study examining the photoprotective properties of carotenoids, this compound was found to effectively reduce singlet oxygen levels within the LH1 complex of Rhodobacter sphaeroides. The researchers demonstrated that while spheroidene provided some level of protection, this compound's enhanced quenching ability significantly improved the resilience of the bacterial cells against oxidative damage .

Biosynthesis and Metabolic Pathways

The biosynthesis of this compound involves several enzymatic steps starting from phytoene. In Rhodobacter sphaeroides, the enzyme phytoene desaturase catalyzes the conversion of phytoene into neurosporene, followed by further modifications leading to the production of spheroidene and ultimately this compound. Genetic studies have shown that manipulating these biosynthetic pathways can yield higher concentrations of this compound under specific growth conditions .

Table 2: Carotenoid Biosynthesis Pathway

| Compound | Enzyme Involved | Number of Double Bonds (N) |

|---|---|---|

| Phytoene | Phytoene Desaturase | 3 |

| Neurosporene | Phytoene Desaturase | 9 |

| Spheroidene | Spheroidene Synthase | 10 |

| This compound | Spheroidene Ketolase | 11 |

属性

IUPAC Name |

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,26,30-dodecaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58O2/c1-33(2)19-14-22-36(5)25-17-28-37(6)26-15-23-34(3)20-12-13-21-35(4)24-16-27-38(7)29-18-30-39(8)31-32-40(42)41(9,10)43-11/h12-13,15-16,18-21,23-27,29-32H,14,17,22,28H2,1-11H3/b13-12+,23-15+,24-16+,29-18+,32-31+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFURSYWJPLAJR-FZFXUSNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C(C)(C)OC)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13836-70-9 | |

| Record name | Spheroidenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013836709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。